α2A Receptor Subtype Selectivity: Guanfacine Versus Clonidine and Dexmedetomidine
Guanfacine exhibits markedly higher selectivity for the α2A-adrenergic receptor subtype relative to α2B and α2C, a profile that distinguishes it from the broader-spectrum α2 agonists clonidine and dexmedetomidine. In direct competitive binding studies, guanfacine binds α2A receptors with Kd of 14–31 nM and Ki of 72 nM, while showing substantially weaker affinity for α2B (Kd 1850 nM, Ki 1200 nM) and α2C (Kd 421 nM, Ki 2505 nM). In contrast, clonidine demonstrates comparable affinity across all three subtypes (α2A Kd 73–84 nM, α2B Kd 71 nM, α2C Kd 81 nM), and dexmedetomidine shows even greater non-selectivity [1][2]. Using computer modeling of [3H]RX821002 radioligand binding in rat kidney, guanfacine was classified as 'highly α2A-selective,' whereas clonidine was found to be 'non-selective or showed minor selectivity' for α2 subtypes [3].
| Evidence Dimension | Receptor binding affinity (Kd) across α2 adrenoceptor subtypes |
|---|---|
| Target Compound Data | Guanfacine: α2A Kd = 14–31 nM; α2B Kd = 1850 nM; α2C Kd = 421 nM |
| Comparator Or Baseline | Clonidine: α2A Kd = 73–84 nM; α2B Kd = 71 nM; α2C Kd = 81 nM. Dexmedetomidine: α2A Kd = 18 nM; α2B Kd = 31 nM |
| Quantified Difference | Guanfacine selectivity ratio (α2B/α2A): ~60–130 fold; Clonidine selectivity ratio: ~1 fold (non-selective); Dexmedetomidine selectivity ratio: ~1.7 fold |
| Conditions | Recombinant human α2-adrenergic receptor subtypes expressed in cell lines; equilibrium dissociation constant (Kd) measured via competitive radioligand binding |
Why This Matters
This quantitative selectivity profile directly informs the differential cognitive and cardiovascular effects of these compounds, enabling researchers to select guanfacine for studies requiring preferential α2A engagement with minimal α2B- or α2C-mediated confounding.
- [1] Nature Molecular Psychiatry. Table 1: Agonist affinities at α2-AR subtypes. 2023. https://doi.org/10.1038/s41380-023-02057-4 View Source
- [2] PMC11704153. Appendix tables I–1: Pharmacodynamics of alpha-2 adrenergic agonists. National Library of Medicine. 2024. View Source
- [3] Uhlén S, Wikberg JE. Delineation of rat kidney alpha 2A- and alpha 2B-adrenoceptors with [3H]RX821002 radioligand binding: computer modelling reveals that guanfacine is an alpha 2A-selective compound. Eur J Pharmacol. 1991;202(2):235-243. PMID: 1666366. View Source
